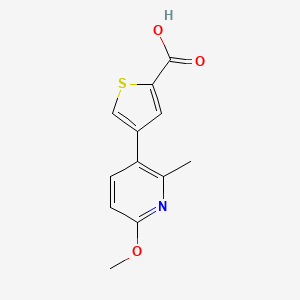
2-Thiophenecarboxylic acid, 4-(6-methoxy-2-methyl-3-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophenecarboxylic acid, 4-(6-methoxy-2-methyl-3-pyridinyl)- is an organic compound that belongs to the class of thiophene carboxylic acids. This compound is characterized by the presence of a thiophene ring, a carboxylic acid group, and a pyridine ring substituted with a methoxy and a methyl group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 4-(6-methoxy-2-methyl-3-pyridinyl)- can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiophenecarboxylic acid, 4-(6-methoxy-2-methyl-3-pyridinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
2-Thiophenecarboxylic acid, 4-(6-methoxy-2-methyl-3-pyridinyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism by which 2-Thiophenecarboxylic acid, 4-(6-methoxy-2-methyl-3-pyridinyl)- exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2-thiophenecarboxylic acid: This compound has a similar thiophene carboxylic acid structure but with a methyl group at the 3-position.
4-Methyl-2-thiophenecarboxylic acid: Another similar compound with a methyl group at the 4-position.
Uniqueness
2-Thiophenecarboxylic acid, 4-(6-methoxy-2-methyl-3-pyridinyl)- is unique due to the presence of both a methoxy and a methyl group on the pyridine ring, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
893730-01-3 |
|---|---|
Molekularformel |
C12H11NO3S |
Molekulargewicht |
249.29 g/mol |
IUPAC-Name |
4-(6-methoxy-2-methylpyridin-3-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO3S/c1-7-9(3-4-11(13-7)16-2)8-5-10(12(14)15)17-6-8/h3-6H,1-2H3,(H,14,15) |
InChI-Schlüssel |
DXBZPVFQFPNODS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)OC)C2=CSC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-(3,4-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12119888.png)
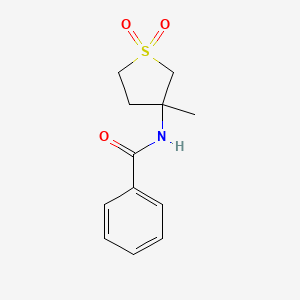
![Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester](/img/structure/B12119896.png)
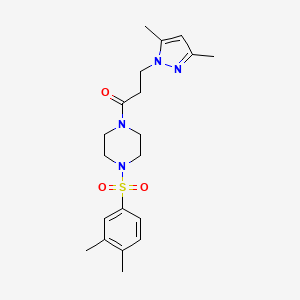
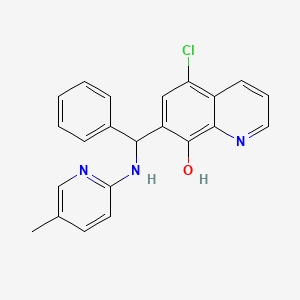
![5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B12119915.png)
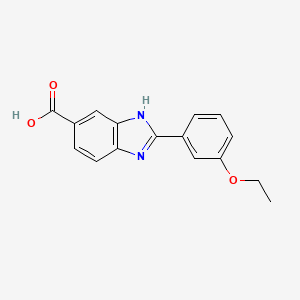
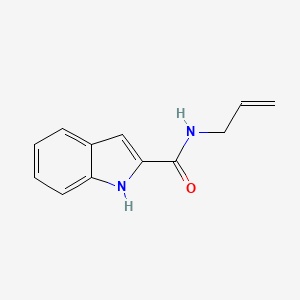
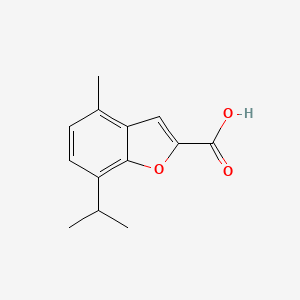

![N-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[(naphthalen-1-yl)amino]acetamide](/img/structure/B12119943.png)

![tert-butyl 3-{4-[7-(aminocarbonyl)-2H-indazol-2-yl]phenyl}-piperidine-1-carboxylate](/img/structure/B12119960.png)
![4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B12119969.png)
